
1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione is a chemical compound with a unique structure that includes an imidazolidine ring substituted with an aminopropyl group and a methyl group
Preparation Methods
The synthesis of 1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-methylimidazolidine-2,4,5-trione with 3-aminopropylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions for several hours. The product is then purified by recrystallization or chromatography.
In industrial production, the synthesis may be scaled up using similar reaction conditions but with larger quantities of reagents and solvents. The reaction may be carried out in a continuous flow reactor to improve efficiency and yield.
Chemical Reactions Analysis
1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The aminopropyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted products.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. Additionally, it may modulate receptor activity by interacting with receptor binding sites, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione can be compared with other similar compounds, such as:
1-(3-Aminopropyl)imidazole: This compound has a similar aminopropyl group but lacks the imidazolidine ring, leading to different chemical and biological properties.
3-Amino-1-propanol: This compound contains an aminopropyl group but lacks the imidazolidine and methyl groups, resulting in different reactivity and applications.
Imidazole derivatives: Various imidazole derivatives have different substituents on the imidazole ring, leading to diverse chemical and biological activities.
Properties
Molecular Formula |
C7H11N3O3 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
1-(3-aminopropyl)-3-methylimidazolidine-2,4,5-trione |
InChI |
InChI=1S/C7H11N3O3/c1-9-5(11)6(12)10(7(9)13)4-2-3-8/h2-4,8H2,1H3 |
InChI Key |
PGSUSTXLXVVYAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=O)N(C1=O)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Azaspiro[4.6]undecan-6-one](/img/structure/B13313430.png)
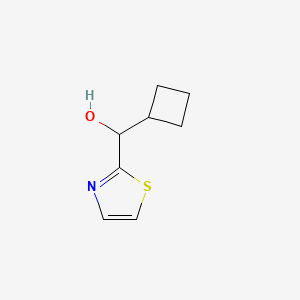

![2-Methyl-1-{[1-(3-methylthiophen-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13313446.png)
![[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride](/img/structure/B13313455.png)
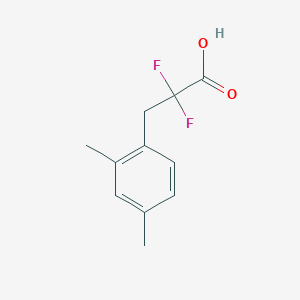
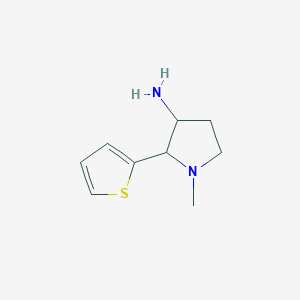
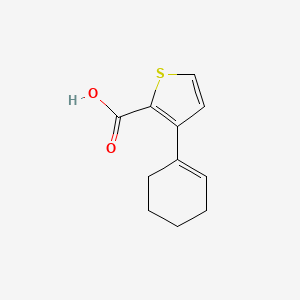
amine](/img/structure/B13313473.png)
![2-[(3-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13313477.png)

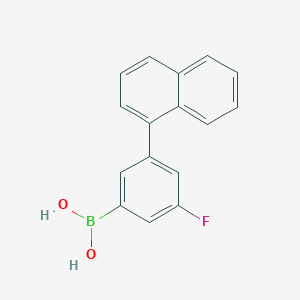
![2-{[(4-Chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13313499.png)
![2-{2-[(2-Methylpropyl)amino]ethoxy}ethan-1-ol](/img/structure/B13313501.png)
